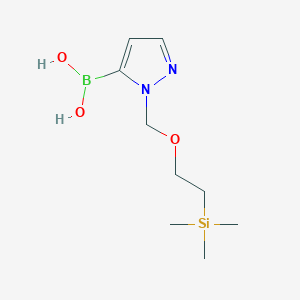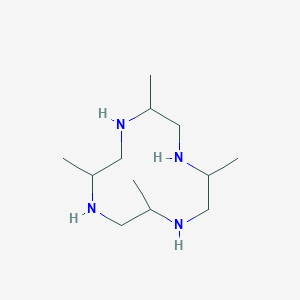
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Vue d'ensemble
Description
The compound "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" is a macrocyclic ligand that belongs to the family of tetraazacyclododecanes, which are characterized by their ring structure containing nitrogen atoms. These compounds are of interest due to their ability to act as ligands and form complexes with various metal ions. The papers provided discuss related macrocyclic compounds with similar structures and properties, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of macrocyclic compounds similar to "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" has been reported using different methods. For instance, the synthesis of a highly symmetrical tetraazatetracyclo compound has been achieved by two methods, as described in one of the papers . This indicates that there may be multiple synthetic routes available for the synthesis of such macrocyclic ligands, which could be applicable to the compound of interest.
Molecular Structure Analysis
The molecular structure of macrocyclic ligands is crucial in determining their complexation behavior with metal ions. The X-ray crystal structure of a related compound, meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane, has been determined, revealing that it crystallizes in a primitive monoclinic cell . Another study reports on the structure of two isomers of a tetramethylated tetraazacyclotetradecane, which contains different macrocycle conformations and configurations of chiral carbon atoms . These findings suggest that the molecular structure of "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" would also be complex and potentially exhibit interesting conformational properties.
Chemical Reactions Analysis
The chemical reactivity of macrocyclic ligands is often explored through their ability to form complexes with metal ions. A study on three N-methyl substituted tetraazacyclotetradecanes, including one with four methyl groups, discusses the complexation with Ni2+ and Cu2+ ions . The study found that the introduction of methyl groups at the nitrogen atoms affects the complexation rate and the coordination geometry of the resulting metal complexes. This suggests that "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" would also show specific reactivity patterns when interacting with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of macrocyclic ligands are influenced by their molecular structure and substituents. The presence of methyl groups, for example, can impact the solubility, stability, and complexation kinetics of these compounds. The studies provided do not directly discuss the physical properties of "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane," but they do provide insights into how substituents like methyl groups can alter the properties of related macrocyclic compounds . Therefore, it can be inferred that the tetramethyl substituents in the compound of interest would play a significant role in its physical and chemical behavior.
Applications De Recherche Scientifique
Synthesis and Properties
- Polymethylated DOTA Ligands : A study by Ranganathan et al. (2002) focused on the synthesis of polymethylated macrocyclic ligands, including 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (M4cyclen). This research is pivotal for magnetic resonance imaging (MRI), as these ligands have potential applications in enhancing MRI contrast. The study also delves into the acid-base properties and conformational mobility of these ligands, crucial for their effectiveness in MRI applications (Ranganathan et al., 2002).
Biomedical Imaging and Radiopharmaceuticals
- Stability and Relaxivity in Lanthanide Chelates : Further work by Ranganathan et al. (2002) investigates the synthesis of rigidified lanthanide chelates using these ligands. The study highlights the impact of alkyl substitution on the conformational mobility and relaxivity of these chelates, which is significant for developing high-efficiency MRI contrast agents (Ranganathan et al., 2002).
- Silver(I) Complexes for Radiopharmaceuticals : Tosato et al. (2020)
explored the use of sulfur-containing derivatives of tetraazacyclododecane (cyclen), including 2,5,8,11-tetramethyl-1,4,7,10-tetrakis(2-(methylsulfanyl)ethyl)-1,4,7,10-tetraazacyclododecane, as potential chelators for silver-111 in radiopharmaceuticals. This research is significant for targeted cancer therapy and SPECT imaging, demonstrating that these ligands form very stable complexes with Ag+ at physiological pH, which is crucial for clinical applications (Tosato et al., 2020).
Diagnostic Imaging Across Modalities
- Impact on Major Imaging Modalities : The ubiquitous use of DOTA and its derivatives, including those based on tetraazacyclododecane, in diagnostic imaging is highlighted by Stasiuk and Long (2013). They emphasize the significant impact of these compounds on various imaging modalities such as MRI, PET, SPECT, and Fluorescence imaging. The versatility of DOTA in complexing various metal ions and its ease of modification for different disease states have made it a cornerstone in biomedical imaging (Stasiuk & Long, 2013).
Advanced Synthesis Techniques
- Microwave Technology in Synthesis : Research by Wang Yan-hui (2007) demonstrates the application of microwave technology in the synthesis of tetraazacyclododecane-tetraacetic acid, a key intermediate in the preparation of medically important chelators. This approach significantly reduces reaction time and improves yield, showcasing an innovative method in the synthesis of complex organic compounds (Wang Yan-hui, 2007).
Propriétés
IUPAC Name |
2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXAGLHJWPSGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CNC(CNC(CN1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622520 | |
| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
CAS RN |
494751-27-8 | |
| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



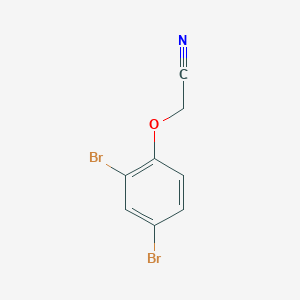
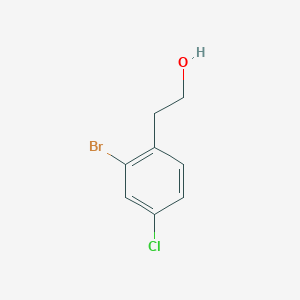
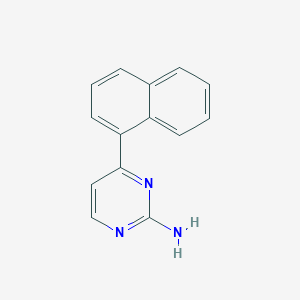
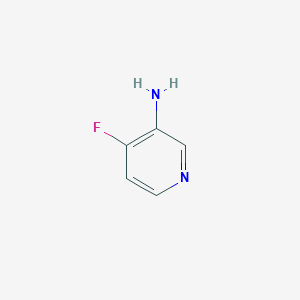
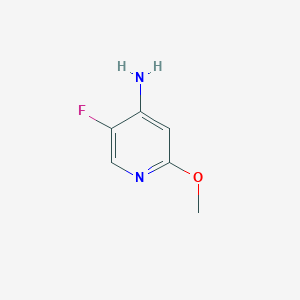

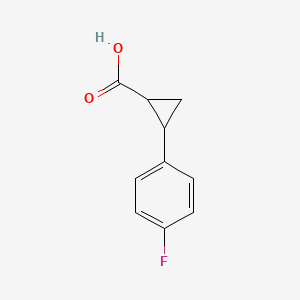


![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
